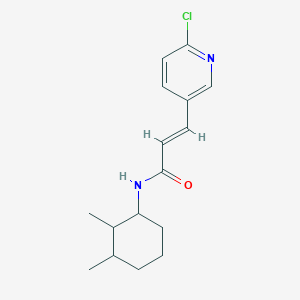
(E)-3-(6-Chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(6-Chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H21ClN2O and its molecular weight is 292.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(6-Chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide is a compound of significant interest in both agricultural and pharmaceutical research due to its unique structural features and biological activity. This article provides a comprehensive overview of the compound's biological properties, synthesis, and potential applications.
Chemical Structure and Properties
The compound is characterized by a chloropyridine moiety and an amide functional group, contributing to its reactivity and biological interactions. Its molecular formula is C15H19ClN2, with a molecular weight of 270.78 g/mol. The structure can be depicted as follows:
Insecticidal Properties
Preliminary studies indicate that this compound exhibits significant insecticidal activity, particularly against resistant arthropods. The chloropyridine ring enhances its interaction with biological receptors involved in pest resistance mechanisms, making it a promising candidate for integrated pest management (IPM) strategies.
The mechanism of action of this compound involves interference with neurotransmitter systems in insects. It is hypothesized that the chloropyridine moiety may bind to nicotinic acetylcholine receptors (nAChRs), leading to neurotoxic effects on target pests. This interaction is crucial for understanding the compound's efficacy and optimizing its use in agricultural applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Chloropyridine | Chlorinated pyridine ring | Moderate insecticidal activity | Simpler structure without cyclohexane |
| N-(4-Chlorophenyl)prop-2-enamide | Aromatic substitution | Antiproliferative properties | Lacks pyridine functionality |
| 4-Methyl-N-(2-methylcyclohexyl)prop-2-enamide | Methyl substitution on cyclohexane | Insecticidal activity | Different substituents on cyclohexane |
The presence of both chloropyridine and a bulky dimethylcyclohexane group in this compound distinguishes it from these similar compounds, potentially enhancing its selectivity and potency in biological applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:
- Condensation Reaction : Reacting 6-chloropyridine with a suitable amine derivative.
- Cross-Coupling Techniques : Utilizing palladium-catalyzed reactions to form carbon-nitrogen bonds.
These methods are critical for producing the compound in sufficient quantities for biological testing and application development.
Case Studies and Research Findings
Recent studies have focused on evaluating the insecticidal efficacy of this compound against various pest species. For instance:
- Case Study 1 : Testing against Aedes aegypti showed a significant reduction in larval survival rates at low concentrations.
- Case Study 2 : Field trials indicated effective control of resistant populations of Spodoptera frugiperda, demonstrating its potential as an alternative to conventional insecticides.
These findings underscore the compound's relevance in developing sustainable pest management solutions.
属性
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-11-4-3-5-14(12(11)2)19-16(20)9-7-13-6-8-15(17)18-10-13/h6-12,14H,3-5H2,1-2H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMCWDVQRCIOP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1C)NC(=O)/C=C/C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














